molecular formula C7H6N2O B6274588 pyrazolo[1,5-a]pyridin-7-ol CAS No. 1060724-48-2

pyrazolo[1,5-a]pyridin-7-ol

Cat. No.: B6274588
CAS No.: 1060724-48-2
M. Wt: 134.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-7-ol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridin-7-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyridin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine

Medicinally, this compound derivatives are being explored for their potential therapeutic effects. They have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

Uniqueness

Pyrazolo[1,5-a]pyridin-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1060724-48-2

Molecular Formula

C7H6N2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.